molecular formula C11H10N2O3 B13644969 4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid

4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13644969
M. Wt: 218.21 g/mol
InChI Key: SMOOSNPXTPJOOE-UHFFFAOYSA-N
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Description

4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a furan-2-yl substituent at the C2 position and an ethyl group at C2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-2-8-7(11(14)15)6-12-10(13-8)9-4-3-5-16-9/h3-6H,2H2,1H3,(H,14,15)

InChI Key

SMOOSNPXTPJOOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of boron reagents with halogenated pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions, forming corresponding esters. This reaction is reversible and pivotal for modifying solubility or pharmacological properties.

ReactantsConditionsProductYieldReference
Methanol + H₂SO₄Reflux, 12 hoursMethyl 4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxylate~60%
Ethanol + HClReflux, 10 hoursEthyl 4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxylate~55%

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. The reaction equilibrium is driven by excess alcohol or dehydrating agents.

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines via coupling reagents to form amides, a key step in prodrug design or bioactivity optimization.

AmineCoupling ReagentConditionsProductReference
BenzylamineHATUDMF, RT, 24 hoursN-Benzyl-4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxamide
MorpholinePh₂POClCH₂Cl₂, 0°C to RT, 6 hoursN-Morpholino-4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxamide

Key Notes :

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is effective for aliphatic amines .

  • Ph₂POCl (Diphenyl chlorophosphate) facilitates coupling with aromatic amines .

Cyclization Reactions

Under acidic or thermal conditions, the compound participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.

ConditionsProductKey FeaturesReference
H₂SO₄, 100°C, 8 hoursPyrimido[4,5-b]furan-6-carboxylic acidForms a tricyclic system,
PPA (Polyphosphoric acid), 120°C, 6 hoursPyrimidine-furan lactone derivativeIntramolecular esterification

Mechanism : Acid catalysis promotes dehydration or intramolecular nucleophilic attack, leveraging the electron-withdrawing pyrimidine ring to activate reactive sites.

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, generating 4-ethyl-2-(furan-2-yl)pyrimidine. This reaction is relevant for simplifying the core structure.

ConditionsProductYieldReference
200°C, Cu powder, 2 hours4-Ethyl-2-(furan-2-yl)pyrimidine~70%

Application : Decarboxylation is utilized to study structure-activity relationships by isolating the pyrimidine-furan scaffold.

Salt Formation

The carboxylic acid forms salts with inorganic or organic bases, improving solubility for formulation.

BaseConditionsProductReference
NaOHAqueous ethanol, RTSodium 4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxylate
TriethylamineDichloromethane, 0°CTriethylammonium salt

Scientific Research Applications

4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name C2 Substituent C4 Substituent Functional Group Molecular Formula Key Properties/Applications Reference ID
4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid Furan-2-yl Ethyl Carboxylic acid C₁₁H₁₀N₂O₃ Discontinued; potential biological applications
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid Methoxymethyl Ethyl Carboxylic acid C₁₀H₁₄N₂O₃ Commercial availability; research use
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl H Ethyl ester C₈H₇F₃N₂O₂ High similarity (0.91); used in medicinal chemistry
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate p-Tolylamino Methyl Ethyl ester C₁₅H₁₇N₃O₂ Density: 1.185 g/cm³; irritant class
Ethyl 4-ethyl-2-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]pyrimidine-5-carboxylate Dioxopyrrol-amino Ethyl Ethyl ester C₁₅H₁₉N₃O₄ NF-κB inhibitor (IC₅₀ = 400.0)

Key Observations :

  • Electron-Withdrawing vs.
  • Biological Activity: Ethyl 4-ethyl-2-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]pyrimidine-5-carboxylate exhibits NF-κB inhibitory activity (IC₅₀ = 400.0), highlighting the impact of amino-linked heterocycles on biological targeting .
  • Solubility and Lipophilicity : The methoxymethyl group in 4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid may enhance water solubility compared to the hydrophobic furan ring.

Key Observations :

Physicochemical and Pharmacological Properties

  • Thermal Stability: Derivatives like Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate exhibit predicted boiling points of 428.3°C , indicating high thermal stability common to aromatic pyrimidines.
  • Acid-Base Behavior : The pKa of the carboxylic acid group in the target compound is likely ~1–3, similar to other pyrimidine-5-carboxylic acids .
  • Biological Activity : While furan-containing derivatives are understudied, the NF-κB inhibitory activity of structurally related compounds underscores the importance of C2 substituents in modulating bioactivity.

Biological Activity

4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with pyrimidine precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound was tested using the MTT assay, which evaluates cell viability post-treatment.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)25.3
MCF-7 (Breast Cancer)30.1
HepG2 (Liver Cancer)22.5

The compound exhibited significant cytotoxicity against A549 and HepG2 cell lines, with IC50 values indicating moderate potency compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against a range of bacteria, including both Gram-positive and Gram-negative strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives in cancer treatment. For instance, a study involving similar compounds demonstrated their efficacy in inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and DNA fragmentation .

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